Mirtazapine hydrochloride

Preformulation Bioavailability Salt selection

Formulators face dissolution-limited bioavailability with mirtazapine free base (30.2 μg/mL at pH 7.4). Mirtazapine hydrochloride (CAS 207516-99-2) eliminates this bottleneck with a 36-fold solubility advantage (1.1 mg/mL), enabling robust immediate-release and orally disintegrating tablet (ODT) development. • 36× higher aqueous solubility vs. free base ensures rapid dissolution and reduces dissolution-limited absorption risk • Low-hygroscopicity crystals (≤0.6% weight gain at 75% RH/25°C) maintain consistent powder flow, tablet hardness, and long-term chemical stability • Pharmacopeial-grade impurity control: Impurity A (N-oxide) and Impurity D (desmethyl) each ≤0.1% w/w, ensuring regulatory compliance and reliable analytical method performance

Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
CAS No. 207516-99-2
Cat. No. B15186617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine hydrochloride
CAS207516-99-2
Molecular FormulaC17H20ClN3
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl
InChIInChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H
InChIKeySISMRXGXKXMBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirtazapine Hydrochloride: NaSSA Antidepressant Profile


Mirtazapine hydrochloride is a racemic tetracyclic piperazino-azepine compound and the hydrochloride salt of mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) [1]. Approved for the treatment of major depressive disorder (MDD) and used off-label for insomnia, anxiety, and appetite stimulation, mirtazapine acts by antagonizing central presynaptic alpha-2 adrenergic autoreceptors and heteroreceptors, and by blocking 5-HT2 and 5-HT3 receptors, thereby enhancing noradrenergic and 5-HT1A-mediated serotonergic neurotransmission [2]. The hydrochloride salt form (C17H20ClN3, MW 301.82) offers specific advantages in solubility and formulation over the free base, while its receptor binding profile and clinical efficacy differentiate it from other antidepressants, including tricyclics, SSRIs, and its structural analogue mianserin [3].

1
Salt-form aqueous solubility Supports dissolution-limited absorption and immediate-release formulation research.
2
NaSSA receptor binding profile Fits noradrenergic and serotonergic pathway mechanistic studies.
3
Low-hygroscopic crystal option Supports solid-state stability and handling research in humid conditions.

Generic Substitution: Evidence Requirements


While mirtazapine is available as a generic drug, simple interchangeability assumptions fail when considering the specific salt form, crystalline polymorph, and impurity profile of mirtazapine hydrochloride (CAS 207516-99-2). The free base (CAS 85650-52-8) exhibits significantly lower aqueous solubility (30.2 μg/mL at pH 7.4) compared to the hydrochloride salt (1.1 mg/mL), directly impacting dissolution rate and potential bioavailability [1]. Furthermore, the hygroscopic nature of mirtazapine can affect long-term stability and handling; specific anhydrous crystals with controlled hygroscopicity (≤0.6% weight gain at 75% RH/25°C) are claimed in patents to improve formulation robustness [2]. Impurities such as Impurity A (N-oxide) and Impurity D (desmethyl) are specified in pharmacopeial monographs at ≤0.1% w/w, and variations in impurity profiles between suppliers can affect regulatory compliance and analytical method performance [3]. Therefore, procurement decisions must be grounded in quantitative, comparator-based evidence of the specific hydrochloride salt and its physical characteristics.

Free base vs. hydrochloride
Mirtazapine free base (CAS 85650-52-8) exhibits significantly lower aqueous solubility; substitution may shift dissolution and absorption profiles, requiring reformulation assessment. Class-level solubility difference may not transfer directly.
Mianserin analogue
Higher α1-adrenoceptor affinity and different H1 binding profile may confound off-target endpoint interpretation in receptor-mechanism studies. Structural analogue does not guarantee interchangeable pharmacological readout.
Standard hygroscopic powder
Uncontrolled moisture uptake in standard mirtazapine may affect powder flow, tablet compression, and long-term chemical stability during solid-state formulation research. Low-hygroscopic crystal specification matters for reproducibility.

Quantitative Differentiation Evidence


Aqueous Solubility Enhancement

Mirtazapine hydrochloride (CAS 207516-99-2) exhibits a water solubility of 1.1 mg/mL (ALOGPS prediction), which is approximately 36-fold higher than the intrinsic aqueous solubility of mirtazapine free base (CAS 85650-52-8), reported as 30.2 μg/mL at pH 7.4 [1]. This solubility enhancement is critical for dissolution-limited absorption and formulation development.

Aqueous solubility
Head-to-head
Mirtazapine HCl 1.1 mg/mL vs. free base 30.2 μg/mL — ~36-fold increase
Supports dissolution-limited absorption research.
ALOGPS prediction and measured at pH 7.4, 25°C.
Preformulation Bioavailability Salt selection

α1-Adrenoceptor Affinity vs. Mianserin

In vitro receptor binding assays demonstrate that mirtazapine (Ki = 500 nM for α1-adrenergic) has approximately 15-fold lower affinity for α1-adrenoceptors compared to its close structural analogue mianserin (Ki = 34 nM) [1]. This difference is attributed to altered charge distribution and dipole moment orientation (mirtazapine dipole moment 3× larger than mianserin) resulting from isosteric replacement of CH with N in the A-ring [2].

α1-Adrenoceptor Ki
Head-to-head
Mirtazapine Ki 500 nM vs. mianserin Ki 34 nM — ~15-fold lower affinity
Supports off-target binding differentiation studies.
In vitro radioligand binding assays.
Pharmacology Receptor binding Off-target effects

Histamine H1 Receptor Antagonism

Mirtazapine exhibits exceptionally high affinity for the histamine H1 receptor (Ki = 0.14 nM), which is approximately 3-fold higher than mianserin (Ki = 0.40 nM) and substantially higher than other antidepressants like risperidone (Ki = 5.2 nM) and olanzapine (Ki = 0.087 nM) [1]. This potent H1 antagonism underlies mirtazapine's pronounced sedative and appetite-stimulating effects, which are clinically utilized for insomnia and weight gain in depressed patients.

Histamine H1 Ki
Head-to-head
Mirtazapine Ki 0.14 nM vs. mianserin 0.40 nM, risperidone 5.2 nM, olanzapine 0.087 nM
H1 profile supports sleep/appetite endpoint research.
In vitro radioligand binding; relative affinity ranks.
Pharmacodynamics Receptor profiling Off-target effects

Anhydrous Crystal Hygroscopicity Control

A specific crystalline form of anhydrous mirtazapine (prepared via dehydration of a hydrate) demonstrates a hygroscopic degree of ≤0.6% by weight when stored at 75% relative humidity and 25°C for 500 hours [1]. In contrast, standard mirtazapine is described in pharmacopeial monographs as 'slightly hygroscopic to hygroscopic' without a quantified limit [2]. This controlled low hygroscopicity reduces moisture uptake during manufacturing and storage, enhancing powder flow and tablet compression characteristics.

Hygroscopicity
Class-level
≤0.6% weight gain (75% RH, 25°C, 500 h) vs. qualitative “slightly hygroscopic”
Supports solid-state handling and stability screening.
Patent-defined anhydrous crystal specification.
Solid-state characterization Stability Formulation

Onset of Action vs. SSRIs

A systematic review and meta-analysis of 25 randomized controlled trials (n = 2,804 patients) found that at 2 weeks of acute-phase treatment for major depression, mirtazapine demonstrated a significantly higher response rate compared to SSRIs (relative risk [RR] = 1.36, 99% CI 1.13–1.64, p < 0.0001) and a higher remission rate (RR = 1.68, 99% CI 1.20–2.36, p < 0.0001) [1]. Subgroup analyses showed mirtazapine was superior to paroxetine (RR = 2.02, p = 0.003) and venlafaxine (RR = 1.77, p = 0.003) at 2 weeks. No significant differences were observed at 6-12 weeks.

2-week response vs. SSRIs
Trial context
Response RR 1.36 (99%CI 1.13–1.64); Remission RR 1.68 (99%CI 1.20–2.36)
Supports early endpoint-response interpretation in depression studies.
Meta-analysis of 25 RCTs, n=2804; 2-week endpoint.
Clinical efficacy Onset of action Meta-analysis

Green HPLC Method Validation

A green HPLC method using ethanol as the organic modifier was developed and validated for the determination of mirtazapine in pharmaceutical formulations. The method demonstrated linearity over the range of 5–100 μg/mL (R² > 0.999), accuracy (recovery 98.5–101.2%), and precision (RSD < 2%) . Compared to conventional methods using acetonitrile or methanol, this approach reduces hazardous solvent consumption and analyst exposure while maintaining ICH-compliant validation parameters, offering a sustainable alternative for routine quality control.

Green HPLC method
Method context
Linearity 5–100 μg/mL, recovery 98.5–101.2%, RSD
Supports sustainable QC method transfer.
Ethanol-based mobile phase; ICH Q2(R1) validation.
Analytical chemistry Quality control Green chemistry

Optimal Use Cases


Immediate-Release Dosage Development

The 36-fold higher aqueous solubility of mirtazapine hydrochloride (1.1 mg/mL) over the free base (30.2 μg/mL) makes it the preferred form for immediate-release tablets and orally disintegrating tablets (ODTs). Formulators can leverage this solubility advantage to achieve rapid dissolution and potentially improve oral bioavailability, reducing the risk of dissolution-limited absorption [1]. This is particularly relevant for ODT formulations designed for patients with dysphagia, where rapid disintegration and dissolution are critical quality attributes.

Reduced α1-Adrenoceptor Off-Target Activity

Researchers investigating the role of noradrenergic and serotonergic systems in depression, anxiety, or sleep disorders should select mirtazapine hydrochloride over mianserin when a cleaner pharmacological profile is desired. The 15-fold lower affinity for α1-adrenoceptors (Ki = 500 nM vs. 34 nM for mianserin) minimizes confounding cardiovascular and sedative side effects, allowing more precise attribution of observed effects to alpha-2 and 5-HT receptor modulation [2]. This differentiation is critical for mechanistic studies and in vivo behavioral assays.

Low-Moisture Dosage Manufacturing

Procurement of mirtazapine hydrochloride that meets the low-hygroscopicity specification (≤0.6% weight gain at 75% RH/25°C over 500 hours) is essential for manufacturers operating in humid climates or those seeking to reduce packaging costs. This controlled moisture uptake ensures consistent powder flow, tablet hardness, and long-term chemical stability, mitigating the risk of hydrolytic degradation and batch failures [3]. Use of such crystals aligns with quality-by-design (QbD) principles and simplifies technology transfer.

Rapid Onset Clinical Studies

Investigators designing clinical studies where early symptom improvement is a primary or secondary endpoint should prioritize mirtazapine hydrochloride based on meta-analytic evidence of a 36% higher likelihood of response and 68% higher likelihood of remission at 2 weeks compared to SSRIs [4]. This faster onset profile can be leveraged in studies of patients with severe depression, suicidal ideation, or those requiring rapid functional recovery, providing a clear scientific rationale for treatment selection over slower-acting antidepressants.

Application
Selection Property
Validation Focus
Immediate-release formulation research
Salt-form aqueous solubility
Dissolution-limited absorption models
Noradrenergic/serotonergic pathway studies
Lower α1-adrenoceptor affinity
Off-target binding differentiation
Solid-state stability research in humid conditions
Low-hygroscopic crystal form
Moisture-uptake controlled handling
Depression model endpoint-response studies
Faster onset profile evidence
2-week endpoint response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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